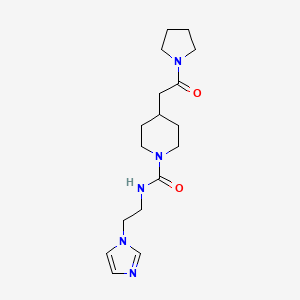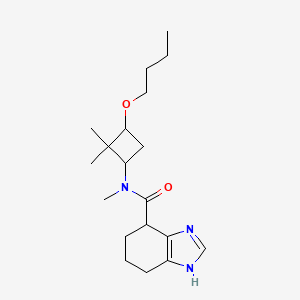
4-(oxolan-3-yl)-N-(quinolin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(oxolan-3-yl)-N-(quinolin-3-ylmethyl)aniline is an organic compound that features a combination of oxolane, quinoline, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-3-yl)-N-(quinolin-3-ylmethyl)aniline typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Quinoline moiety attachment: The quinoline ring can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones.
Final coupling: The oxolane and quinoline intermediates are coupled with aniline through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(oxolan-3-yl)-N-(quinolin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, introducing various functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(oxolan-3-yl)-N-(quinolin-3-ylmethyl)aniline depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site of an enzyme or interacting with cell membrane receptors.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups on the aniline and quinoline rings, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(oxolan-3-yl)-N-(quinolin-2-ylmethyl)aniline: Similar structure but with the quinoline moiety attached at a different position.
4-(oxolan-3-yl)-N-(quinolin-4-ylmethyl)aniline: Another positional isomer with the quinoline moiety attached at the 4-position.
4-(oxolan-3-yl)-N-(pyridin-3-ylmethyl)aniline: A related compound with a pyridine ring instead of a quinoline ring.
Uniqueness
4-(oxolan-3-yl)-N-(quinolin-3-ylmethyl)aniline is unique due to the specific combination of oxolane, quinoline, and aniline moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-(oxolan-3-yl)-N-(quinolin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-4-20-17(3-1)11-15(13-22-20)12-21-19-7-5-16(6-8-19)18-9-10-23-14-18/h1-8,11,13,18,21H,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKYXMHNRLEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)NCC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B7052461.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B7052467.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone](/img/structure/B7052475.png)

![5-[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7052481.png)

![2-[4-(2,3-dihydro-1H-indene-1-carbonyl)morpholin-3-yl]-1-(furan-2-yl)ethanone](/img/structure/B7052487.png)
![(1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7052490.png)

![1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea](/img/structure/B7052504.png)
![N-[1-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7052511.png)
![N-[1-(3,4-difluorophenyl)ethyl]-N-methyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7052520.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide](/img/structure/B7052547.png)
